Technical Whitepaper: 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde
Technical Whitepaper: 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde
Topic: 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde CAS Number: 117752-05-3[1][2][3][4]
Strategic Utilization in Medicinal Chemistry & Synthetic Scaffolding[3]
Executive Summary
5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (CAS: 117752-05-3) is a highly specialized fluorinated building block critical to modern drug discovery.[2] Characterized by a dense functionalization pattern on the benzene ring, this compound offers three distinct vectors for chemical modification: the electrophilic formyl group, the nucleophile-labile ortho-fluorine, and the lipophilic trifluoromethyl moiety.[2] This guide provides a comprehensive technical analysis of its synthesis, reactivity profile, and application in high-value pharmaceutical intermediates, specifically targeting kinase inhibitors and CNS-active agents.[2]
Chemical Identity & Physicochemical Profile[2][4][5][6][7][8][9][10]
| Property | Specification |
| CAS Number | 117752-05-3 |
| IUPAC Name | 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde |
| Molecular Formula | C₈H₃ClF₄O |
| Molecular Weight | 226.56 g/mol |
| Appearance | Pale yellow liquid to low-melting solid |
| Boiling Point | ~205 °C (at 760 mmHg) |
| Flash Point | >100 °C |
| LogP (Predicted) | 3.1 (High Lipophilicity) |
| Storage | Inert atmosphere (Argon/Nitrogen), 2-8°C |
Structural Insight: The molecule features a "push-pull" electronic environment.[2] The aldehyde (CHO) and trifluoromethyl (CF₃) groups are strong electron-withdrawing groups (EWGs).[2] The fluorine atom at the C2 position is electronically activated by the ortho-formyl group, making it a "hotspot" for Nucleophilic Aromatic Substitution (SₙAr), while the C5-chlorine provides a handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[2]
Synthetic Pathways[3]
The synthesis of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde typically avoids direct electrophilic aromatic substitution due to the deactivating nature of the existing substituents.[2] Two primary industrial routes are employed to ensure regioselectivity.[2]
Route A: Directed Ortho-Lithiation (DoM)
This method utilizes the directing power of the fluorine atom to install the formyl group.[2]
-
Starting Material: 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene.[2]
-
Reagent: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) at -78°C.
-
Electrophile: Dimethylformamide (DMF) or N-Formylpiperidine.[2]
-
Mechanism: The bulky base abstracts the proton at C1 (ortho to Fluorine).[2] The resulting aryllithium species attacks DMF, yielding the aldehyde upon acidic workup.[2]
Route B: Oxidation of Toluene Derivative[2]
-
Starting Material: 5-Chloro-2-fluoro-3-(trifluoromethyl)toluene.[2]
-
Reagent: Radical halogenation (NBS/AIBN) followed by hydrolysis (Sommelet reaction) or direct oxidation using CrO₃/Ac₂O.[2]
-
Note: Route A is generally preferred in medicinal chemistry to avoid over-oxidation to the carboxylic acid.[2]
Visualization: Synthesis Workflow
Figure 1: Directed Ortho-Metalation (DoM) pathway for regioselective synthesis.[2]
Reactivity & Functionalization[6]
The unique substitution pattern allows for orthogonal functionalization.[2] Researchers can selectively manipulate the aldehyde, the fluorine, or the chlorine atom.[2]
3.1 Nucleophilic Aromatic Substitution (SₙAr)
The C2-Fluorine is highly labile due to the electron-withdrawing effect of the ortho-aldehyde and meta-CF₃ groups.[2]
-
Reaction: Displacement by primary amines, hydrazines, or alkoxides.[2]
-
Application: Cyclization to form indazoles or quinazolines.[2] For example, reaction with hydrazine hydrate yields 1H-indazole derivatives, a common scaffold in kinase inhibitors.[2]
3.2 Aldehyde Condensation
The C1-Aldehyde undergoes standard carbonyl chemistry:
-
Reductive Amination: Formation of benzylamines (CNS active motifs).[2]
-
Knoevenagel Condensation: Reaction with malononitrile to form styrenes.[2]
-
Oxidation: Conversion to 5-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid.[2]
3.3 Cross-Coupling (C5-Chlorine)
The C5-Chlorine is less reactive than the C2-Fluorine but can be engaged in Palladium-catalyzed coupling (Suzuki, Sonogashira) after the aldehyde has been protected or converted, preventing side reactions.[2]
Visualization: Reactivity Map
Figure 2: Orthogonal reactivity profile allowing diverse scaffold construction.[2]
Applications in Medicinal Chemistry
4.1 Kinase Inhibitor Development
The 3-trifluoromethyl group improves metabolic stability (blocking metabolic oxidation) and membrane permeability (lipophilicity).[2] When the aldehyde is converted to a heterocycle (e.g., via SₙAr cyclization), the resulting core mimics the adenine binding pocket of ATP, making it a potent scaffold for kinase inhibitors targeting oncology pathways.[2]
4.2 Bioisosteric Replacement
The trifluoromethyl group acts as a bioisostere for an isopropyl or methyl group but with inverted electronic properties.[2] This is utilized to tune the pKa of adjacent amines or to fill hydrophobic pockets in the target protein (e.g., GPCRs).[2]
4.3 Agrochemicals
The high halogen content provides the environmental persistence and lipophilicity required for modern herbicides and fungicides, specifically in inhibiting protoporphyrinogen oxidase (PPO).[2]
Handling & Safety Protocols (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed.[2] |
| Skin Irritation | H315 | Causes skin irritation.[2][5] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][5] |
| STOT-SE | H335 | May cause respiratory irritation.[2] |
Experimental Protocol: Safe Handling
-
Engineering Controls: Always handle within a certified fume hood. The compound is lachrymatory and irritating to mucous membranes.[2]
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[2]
-
Spill Response: Absorb with inert material (vermiculite/sand).[2] Do not flush into surface water; the compound is toxic to aquatic life.[2]
-
Quench: In case of reaction runaway, cool externally. Do not add water directly to hot reaction mixtures containing this aldehyde.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117752-05-3. Retrieved from [Link]
-
Lévesque, F., & Seeberger, P. H. (2012). Continuous-Flow Synthesis of Indazoles from 2-Fluorobenzaldehydes. (Contextual grounding for SₙAr cyclization). Retrieved from [Link]
Sources
- 1. 117752-05-3|5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde|BLD Pharm [bldpharm.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde,117752-05-3-Amadis Chemical [amadischem.com]
- 4. guidechem.com [guidechem.com]
- 5. 3-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67990 - PubChem [pubchem.ncbi.nlm.nih.gov]
